2-Benzylidene-4-methyl-3,4-dihydronaphthalen-1(2H)-one
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Overview
Description
2-Benzylidene-4-methyl-3,4-dihydronaphthalen-1(2H)-one is an organic compound that belongs to the class of naphthalenones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzylidene-4-methyl-3,4-dihydronaphthalen-1(2H)-one typically involves the condensation of benzaldehyde with 4-methyl-1-tetralone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an alcohol solvent like ethanol or methanol. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Benzylidene-4-methyl-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the compound into dihydronaphthalenes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield naphthoquinones, while reduction could produce dihydronaphthalenes.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Benzylidene-4-methyl-3,4-dihydronaphthalen-1(2H)-one would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 2-Benzylidene-1-tetralone
- 4-Methyl-1-tetralone
- Naphthoquinones
Uniqueness
2-Benzylidene-4-methyl-3,4-dihydronaphthalen-1(2H)-one is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its benzylidene and methyl groups can influence its electronic properties and interactions with other molecules, making it a valuable compound for various research and industrial purposes.
Properties
CAS No. |
879515-28-3 |
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Molecular Formula |
C18H16O |
Molecular Weight |
248.3 g/mol |
IUPAC Name |
2-benzylidene-4-methyl-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C18H16O/c1-13-11-15(12-14-7-3-2-4-8-14)18(19)17-10-6-5-9-16(13)17/h2-10,12-13H,11H2,1H3 |
InChI Key |
QBTUVSYVTLPXJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=CC2=CC=CC=C2)C(=O)C3=CC=CC=C13 |
Origin of Product |
United States |
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